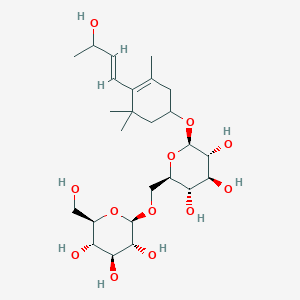
Ethyl (Z)-8-methylnon-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-8-methylnon-6-enoate is a chemical compound that is widely used in scientific research. It is a type of ester that is commonly synthesized in laboratories using various methods. This compound is known to have several biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry and pharmacology.
Mechanism Of Action
The mechanism of action of Ethyl (Z)-8-methylnon-6-enoate is not fully understood. However, it is known to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition is believed to occur through the binding of Ethyl (Z)-8-methylnon-6-enoate to the active site of the enzyme, preventing the enzyme from carrying out its normal function.
Biochemical And Physiological Effects
Ethyl (Z)-8-methylnon-6-enoate has several biochemical and physiological effects. It is known to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system. Ethyl (Z)-8-methylnon-6-enoate is also known to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl (Z)-8-methylnon-6-enoate is its ability to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying enzyme kinetics. It is also relatively easy to synthesize in the laboratory using various methods. However, one of the limitations of Ethyl (Z)-8-methylnon-6-enoate is its potential toxicity. It is important for researchers to use caution when handling this compound and to follow appropriate safety protocols.
Future Directions
There are several future directions for research involving Ethyl (Z)-8-methylnon-6-enoate. One area of interest is the development of new therapeutic agents based on the anti-inflammatory and antioxidant properties of this compound. Another area of interest is the study of the effects of Ethyl (Z)-8-methylnon-6-enoate on the nervous system, particularly its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesis Methods
Ethyl (Z)-8-methylnon-6-enoate can be synthesized using several methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the McMurry reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide, resulting in the formation of an alkene. The Horner-Wadsworth-Emmons reaction is similar to the Wittig reaction, but it involves the use of a phosphonate ester instead of a phosphonium ylide. The McMurry reaction involves the reaction of two ketones or aldehydes in the presence of a reducing agent, resulting in the formation of an alkene.
Scientific Research Applications
Ethyl (Z)-8-methylnon-6-enoate is used in scientific research for a variety of purposes. One of its main applications is in the study of enzyme-catalyzed reactions. This compound is known to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying enzyme kinetics. It is also used in the synthesis of other compounds, including pharmaceuticals and agrochemicals.
properties
CAS RN |
1025371-44-1 |
|---|---|
Product Name |
Ethyl (Z)-8-methylnon-6-enoate |
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
ethyl (Z)-8-methylnon-6-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7- |
InChI Key |
IXHFFNCBURGATB-CLFYSBASSA-N |
Isomeric SMILES |
CCOC(=O)CCCC/C=C\C(C)C |
SMILES |
CCOC(=O)CCCCC=CC(C)C |
Canonical SMILES |
CCOC(=O)CCCCC=CC(C)C |
synonyms |
(Z)-8-Methyl-6-Nonenoic Acid Ethyl Ester; (Z)-8-Methyl-6-nonenoic Acid Ethyl Ester; 8-Methyl-cis-6-nonenoic Acid Ethyl Ester; cis-8-Methyl-6-nonenoic Acid Ethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)







